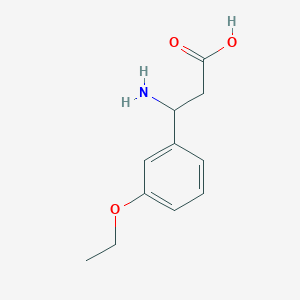

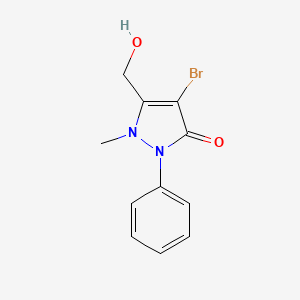

3-Amino-3-(3-ethoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-Amino-3-(3-ethoxyphenyl)propanoic acid is a derivative of amino acids, which are fundamental building blocks of proteins. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and functionalities. These compounds are of interest due to their potential biological activities and applications in various fields such as nonlinear optical (NLO) materials, pharmaceuticals, and synthetic chemistry 10.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, reduction, and protection/deprotection strategies. For instance, a short synthesis of ethyl 3-(3-aminophenyl)propanoate was achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate compound . Similarly, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized and separated into enantiomers using enantioselective N-acylation10. These methods highlight the synthetic approaches that could potentially be applied to the synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-3-(3-ethoxyphenyl)propanoic acid has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, the crystal structure of a related compound was found to be stabilized by intramolecular N-H···O and O-H···O hydrogen bonds and intermolecular C-H···O and C-H···π interactions . These structural features are crucial for understanding the properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives is influenced by the presence of functional groups such as amino, carboxylic, and phenyl groups. These functionalities can participate in various chemical reactions, including amide bond formation, esterification, and interactions with biological receptors 10. The papers discuss the structure-activity relationships of these compounds, which are essential for their biological efficacy and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are determined by their molecular structure. The presence of electron-donating or withdrawing groups can affect their acidity, basicity, solubility, and stability. For instance, the introduction of substituents into the phenyl moieties can influence the in vitro activities of these compounds . Additionally, the nonlinear optical activity of certain derivatives has been confirmed by experimental and theoretical studies, indicating their potential application in NLO materials .

Scientific Research Applications

Crystal Packing and Interaction Studies

A study by Zhang, Wu, and Zhang (2011) examined the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, related to 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This compound utilizes rare N⋯π and O⋯π interactions, providing insights into molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).

Renewable Building Block for Material Science

Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, a compound structurally similar to 3-Amino-3-(3-ethoxyphenyl)propanoic acid, as a renewable building block for material science. It was used to enhance the reactivity of molecules towards benzoxazine ring formation, showing its potential in sustainable material development (Trejo-Machin et al., 2017).

Synthesis of Heteroaryl Amino Acids

Kitagawa et al. (2004) discussed the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which include structures related to 3-Amino-3-(3-ethoxyphenyl)propanoic acid. These acids show a broad range of potential applications in pharmaceutical and chemical research (Kitagawa et al., 2004).

Biocatalysis in Amino Acid Synthesis

Mukherjee and Martínez (2011) utilized a biocatalytic route for synthesizing precursors of β-substituted-γ-amino acids, which include derivatives of 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This method demonstrates the utility of biocatalysis in efficiently synthesizing optically active compounds (Mukherjee & Martínez, 2011).

Functional Modification of Polymers

Aly and El-Mohdy (2015) explored the modification of hydrogels through condensation reactions with various amino compounds, including derivatives of 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This research highlights the compound's role in enhancing the properties of polymers for potential medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition Studies

Gupta et al. (2016) synthesized Schiff's bases derived from amino acids, including compounds structurally related to 3-Amino-3-(3-ethoxyphenyl)propanoic acid, and evaluated their corrosion inhibition properties. This indicates its potential application in protecting metals from corrosion (Gupta et al., 2016).

Asymmetric Biocatalysis in Drug Research

Li et al. (2013) conducted a study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a compound structurally similar to 3-Amino-3-(3-ethoxyphenyl)propanoic acid, emphasizing its significance in pharmaceutical intermediate production (Li et al., 2013).

Safety And Hazards

properties

IUPAC Name |

3-amino-3-(3-ethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVYSLNULCOBJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403174 |

Source

|

| Record name | 3-amino-3-(3-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-ethoxyphenyl)propanoic acid | |

CAS RN |

299167-74-1 |

Source

|

| Record name | 3-amino-3-(3-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)